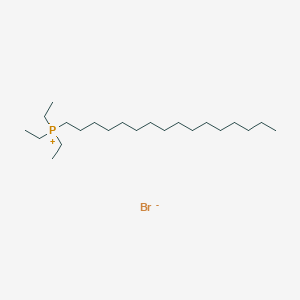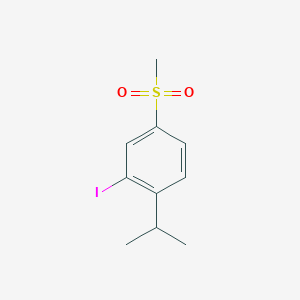
2-iodo-4-methylsulfonyl-1-propan-2-ylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iodo-4-methylsulfonyl-1-propan-2-ylbenzene is an organic compound with the molecular formula C10H13IO2S It is characterized by the presence of an iodine atom, an isopropyl group, and a methylsulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-4-methylsulfonyl-1-propan-2-ylbenzene typically involves the iodination of a suitable precursor compound. One common method involves the reaction of 1-isopropyl-4-(methylsulfonyl)benzene with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or acetonitrile, at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-iodo-4-methylsulfonyl-1-propan-2-ylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Oxidation Reactions: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF) or ether.
Major Products
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of 1-isopropyl-4-(methylsulfonyl)benzene.
Scientific Research Applications
2-iodo-4-methylsulfonyl-1-propan-2-ylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-iodo-4-methylsulfonyl-1-propan-2-ylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and methylsulfonyl group can play crucial roles in binding interactions and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-Iodo-4-(methylsulfonyl)benzene: Similar structure but lacks the isopropyl group.
2-Iodo-1-methyl-4-(methylsulfonyl)benzene: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
2-iodo-4-methylsulfonyl-1-propan-2-ylbenzene is unique due to the presence of both the isopropyl and methylsulfonyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can lead to distinct properties and applications compared to similar compounds.
Properties
Molecular Formula |
C10H13IO2S |
|---|---|
Molecular Weight |
324.18 g/mol |
IUPAC Name |
2-iodo-4-methylsulfonyl-1-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13IO2S/c1-7(2)9-5-4-8(6-10(9)11)14(3,12)13/h4-7H,1-3H3 |
InChI Key |
UGWRTKGAMGVIGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)S(=O)(=O)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


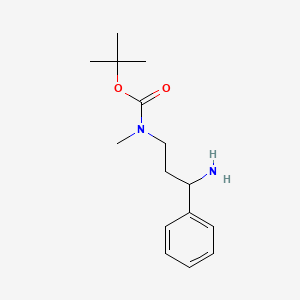
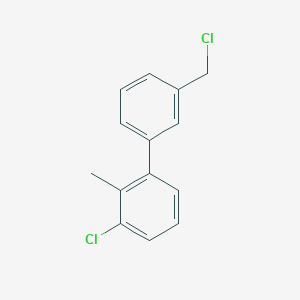

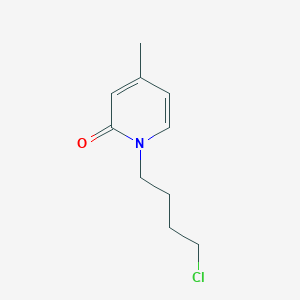

![Methyl 6-([1,1'-biphenyl]-4-yl)hexanoate](/img/structure/B8585196.png)
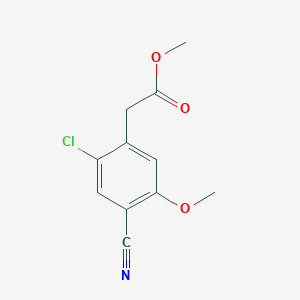
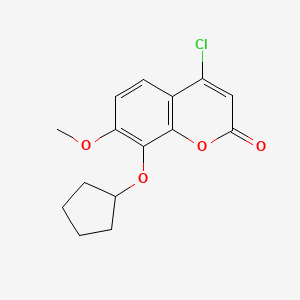
methyl}pyridine](/img/structure/B8585222.png)
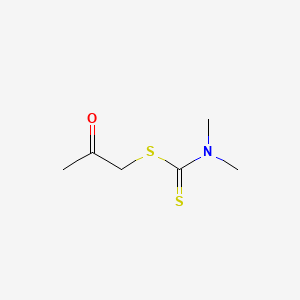
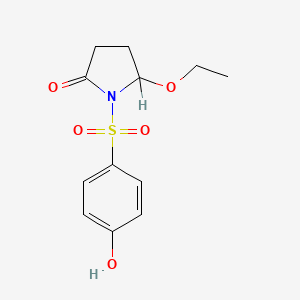
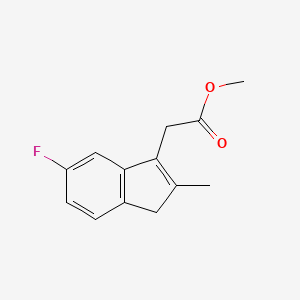
![6-bromo-2,5-dimethylbenzo[d]oxazole](/img/structure/B8585252.png)
